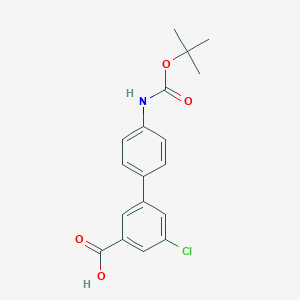

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid typically involves the protection of the amine group on the phenyl ring with a tert-butoxycarbonyl groupThe reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine to achieve the Boc protection . The chlorobenzoic acid moiety can be introduced via a coupling reaction using appropriate chlorobenzoic acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions to form amide or ester linkages with other molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used for Boc deprotection.

Coupling Reactions: Reagents like DCC or DIC in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) are used for coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.

Deprotection Reactions: The major product is the free amine derivative of the compound.

Coupling Reactions: Amide or ester derivatives are formed depending on the reactants used.

Scientific Research Applications

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The chlorobenzoic acid moiety may contribute to binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

4-Boc-aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a chlorobenzoic acid moiety.

3-Aminophenylboronic acid: Lacks the Boc protection and chlorobenzoic acid moiety, making it more reactive in certain conditions.

Uniqueness

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is unique due to the presence of both a Boc-protected amine and a chlorobenzoic acid moiety. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its implications in drug discovery.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a Boc (tert-butyloxycarbonyl) protected amine group and a chlorine substituent. Its chemical formula is C18H18ClNO4, and it is classified under benzoic acid derivatives.

1. Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes, which may be pivotal for its anticancer properties. For instance, studies have demonstrated its activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

- Receptor Binding : Molecular docking studies suggest that the compound binds effectively to receptor sites, influencing cellular signaling pathways critical for tumor growth and angiogenesis .

2. Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. Notable findings include:

These values indicate that the compound exhibits moderate to potent antiproliferative effects, comparable to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects involves:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by Annexin V-FITC assays, which measure early apoptotic changes .

- Antiangiogenic Properties : By inhibiting VEGFR-2, the compound disrupts angiogenesis, thereby limiting tumor growth and metastasis.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study screened this compound against multiple cancer cell lines, revealing significant cytotoxicity and selectivity towards malignant cells over non-tumorigenic cells .

- In Vivo Models : Animal models treated with this compound showed reduced tumor burden and improved survival rates compared to controls, supporting its potential as an anticancer agent.

Properties

IUPAC Name |

3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOOLGZANTFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.